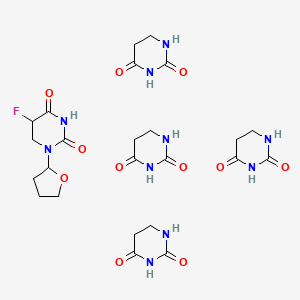
Tegafur-uracil mixt.; UFT; Uftoral; Ufur; Uracil-Futraful mixt.; Youfuding
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-200604, also known as UFT, is an oral antineoplastic agent developed by Bristol-Myers Squibb. It combines tegafur, a prodrug of 5-fluorouracil, and uracil in a 1:4 molar ratio. This combination enhances the efficacy of 5-fluorouracil by inhibiting its degradation, leading to increased plasma and tumor concentrations of the active drug .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BMS-200604 involves the combination of tegafur and uracil. Tegafur is synthesized through the reaction of 2,4-dihydroxy-5-fluoropyrimidine with 2-chloro-1,1,3,3-tetramethylurea under basic conditions. Uracil is commercially available and does not require further synthesis.
Industrial Production Methods: Industrial production of BMS-200604 involves the large-scale synthesis of tegafur followed by its combination with uracil. The reaction is carried out in a controlled environment to ensure the correct molar ratio and purity of the final product. The mixture is then formulated into oral dosage forms for clinical use .
Chemical Reactions Analysis
Types of Reactions: BMS-200604 undergoes various chemical reactions, including:
Oxidation: Tegafur can be oxidized to 5-fluorouracil, which is the active form of the drug.
Reduction: Reduction reactions are less common for this compound.
Substitution: Substitution reactions can occur at the uracil moiety, although these are not typically relevant to its pharmacological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: The major product is 5-fluorouracil.
Substitution: Substituted uracil derivatives, depending on the nucleophile used.
Scientific Research Applications
BMS-200604 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the pharmacokinetics and metabolism of 5-fluorouracil.
Biology: Investigated for its effects on cellular processes and DNA synthesis.
Medicine: Primarily used in the treatment of colorectal cancer and other solid tumors.
Industry: Utilized in the development of new antineoplastic agents and combination therapies.
Mechanism of Action
BMS-200604 exerts its effects through the conversion of tegafur to 5-fluorouracil, which inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately causing cell death. The presence of uracil enhances the stability and concentration of 5-fluorouracil in the plasma and tumor tissues .
Comparison with Similar Compounds
Capecitabine: Another prodrug of 5-fluorouracil, used in the treatment of various cancers.
Tegafur-uracil (UFT): Similar to BMS-200604 but with different formulations and dosing regimens.
S-1: A combination of tegafur, gimeracil, and oteracil, used in the treatment of gastric cancer.
Uniqueness: BMS-200604 is unique in its combination of tegafur and uracil, which enhances the efficacy and stability of 5-fluorouracil. This combination allows for oral administration, providing a convenient alternative to intravenous 5-fluorouracil with comparable efficacy and reduced toxicity .
Properties
Molecular Formula |
C24H35FN10O11 |
|---|---|
Molecular Weight |
658.6 g/mol |
IUPAC Name |
1,3-diazinane-2,4-dione;5-fluoro-1-(oxolan-2-yl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C8H11FN2O3.4C4H6N2O2/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12;4*7-3-1-2-5-4(8)6-3/h5-6H,1-4H2,(H,10,12,13);4*1-2H2,(H2,5,6,7,8) |
InChI Key |
JNSYEKXULDWQCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)N2CC(C(=O)NC2=O)F.C1CNC(=O)NC1=O.C1CNC(=O)NC1=O.C1CNC(=O)NC1=O.C1CNC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


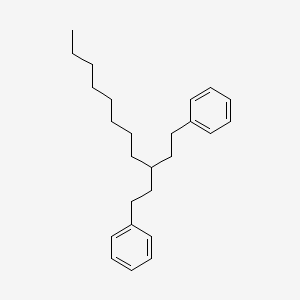
![(3S,4R)-4-amino-1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol](/img/structure/B14795548.png)
![3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B14795552.png)
![tert-butyl N-[(1S)-1-{6-bromo-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}ethyl]carbamate](/img/structure/B14795570.png)
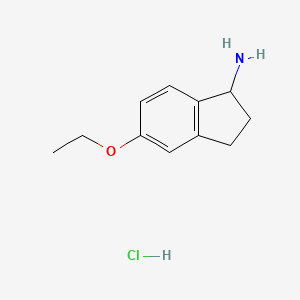
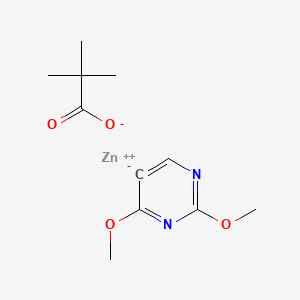
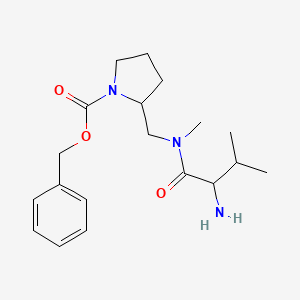
![[1-(4-Methylphenyl)sulfonylpyrrolidin-3-yl] methanesulfonate](/img/structure/B14795595.png)

![Deferoxamine mesilate impurity J [EP impurity]](/img/structure/B14795603.png)
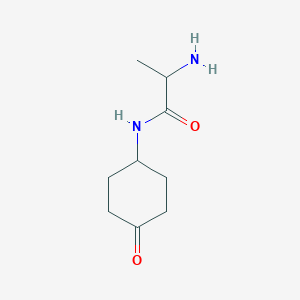
![(3aR,4S,9bS)-4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B14795615.png)
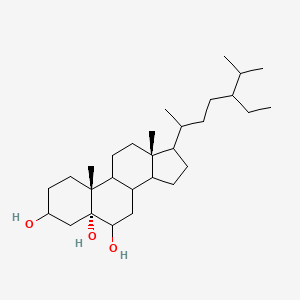
![2-methyl-N-[4-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B14795638.png)
